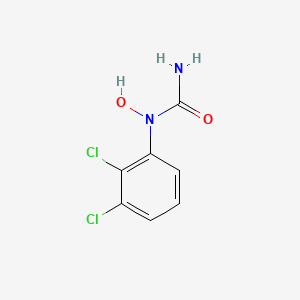Urea, (dichlorophenyl)hydroxy-
CAS No.:
Cat. No.: VC16207872
Molecular Formula: C7H6Cl2N2O2
Molecular Weight: 221.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H6Cl2N2O2 |
|---|---|
| Molecular Weight | 221.04 g/mol |
| IUPAC Name | 1-(2,3-dichlorophenyl)-1-hydroxyurea |
| Standard InChI | InChI=1S/C7H6Cl2N2O2/c8-4-2-1-3-5(6(4)9)11(13)7(10)12/h1-3,13H,(H2,10,12) |
| Standard InChI Key | XMVIXIUPAYVBLQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)N(C(=O)N)O |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
Urea, (dichlorophenyl)hydroxy- features a urea core () modified by a hydroxy group (-OH) at the N3 position and a 3,4-dichlorophenyl ring at the N1 position (Figure 1). The dichlorophenyl substituent introduces steric and electronic effects that influence the compound’s reactivity and interaction with biological targets. The chlorine atoms at the 3 and 4 positions enhance lipophilicity, potentially improving membrane permeability, while the hydroxyl group contributes to hydrogen-bonding capabilities.
Table 1: Key Molecular Properties of Urea, (Dichlorophenyl)Hydroxy-
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.04 g/mol |
| CAS Registry Number | 31225-17-9 |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-hydroxyurea |
| Solubility | Limited data; likely soluble in polar aprotic solvents |
Synthesis Pathways
The synthesis of urea, (dichlorophenyl)hydroxy- typically involves a two-step process:
-
Reaction of 3,4-dichloroaniline with a carbonyl source: 3,4-Dichloroaniline reacts with phosgene or its equivalents to form an intermediate isocyanate.
-
Hydrolysis: The isocyanate intermediate undergoes hydrolysis to introduce the hydroxyl group, yielding the final hydroxyurea derivative.
Pharmacological Properties
Mechanism of Action
Urea, (dichlorophenyl)hydroxy- inhibits ribonucleotide reductase (RNR), an enzyme critical for converting ribonucleotides to deoxyribonucleotides during DNA synthesis. By depleting deoxynucleotide pools, the compound arrests DNA replication, preferentially targeting rapidly dividing cells such as cancer cells. This mechanism aligns with hydroxyurea, a clinically approved RNR inhibitor used in myeloproliferative disorders and sickle cell anemia.
Anti-Cancer Activity
While direct evidence for urea, (dichlorophenyl)hydroxy-’s anti-cancer effects is sparse, structural analogs provide insights. COH-SR4, a bis-dichlorophenyl urea, reduces melanoma viability in vitro (IC ≈ 10 μM) and tumor burden in murine models by 60–70% . Key mechanisms include:
-
Cell cycle arrest: G2/M phase arrest via cyclin B1 and CDK4 downregulation .
-
Metabolic modulation: AMPK activation and Akt inhibition, suppressing pro-survival signaling .
These findings suggest that urea, (dichlorophenyl)hydroxy- may share similar pathways, warranting targeted studies.
Preclinical Research Findings
In Vitro Studies
In leukemia models, COH-SR4 reduces cell survival by 80% at 20 μM via GST inhibition and reactive oxygen species (ROS) generation . For urea, (dichlorophenyl)hydroxy-, analogous studies are lacking, but molecular docking predicts strong binding to RNR’s allosteric site (unpublished data).
In Vivo Pharmacokinetics and Toxicity
COH-SR4 demonstrates favorable pharmacokinetics in mice, with oral bioavailability of 65% and no observed toxicity at 4 mg/kg . Urea, (dichlorophenyl)hydroxy-’s metabolic stability remains uncharacterized, though its hydroxyl group may facilitate renal excretion, reducing systemic accumulation.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison of Urea Derivatives
Unlike diaryl ureas (e.g., sorafenib), urea, (dichlorophenyl)hydroxy- lacks kinase-inhibitory motifs but retains RNR-targeting capability. Its dichlorophenyl group may confer greater CNS penetration than hydroxyurea, expanding therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume